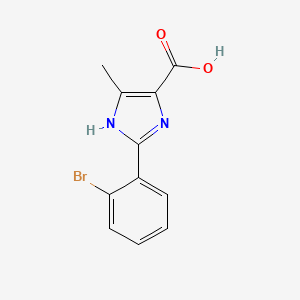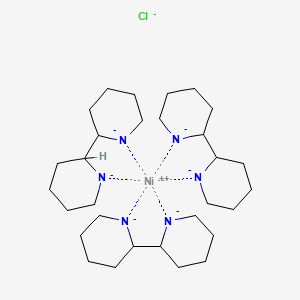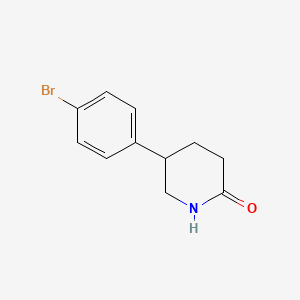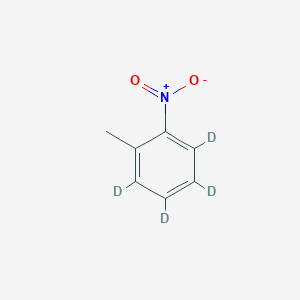
trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid: is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable pyridine derivative. One common method is the reaction of 3-(trifluoromethyl)pyridine with a cyclopropane carboxylic acid precursor under specific conditions . The reaction may require the use of catalysts, such as rhodium or palladium complexes, to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities .
Biology and Medicine: It could serve as a lead compound for the development of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties .
Mechanism of Action
The mechanism of action of trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets in biological systems. The trifluoromethyl group and pyridine ring may play a role in binding to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-2-(Pyridin-2-yl)cyclopropane-1-carboxylic acid
- trans-2-(3-Methylpyridin-2-yl)cyclopropane-1-carboxylic acid
- trans-2-(3-Chloropyridin-2-yl)cyclopropane-1-carboxylic acid
Uniqueness: The presence of the trifluoromethyl group in trans-2-(3-(Trifluoromethyl)pyridin-2-yl)cyclopropane-1-carboxylic acid distinguishes it from other similar compounds. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it unique and valuable for specific applications .
Properties
Molecular Formula |
C10H8F3NO2 |
|---|---|
Molecular Weight |
231.17 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-2-1-3-14-8(7)5-4-6(5)9(15)16/h1-3,5-6H,4H2,(H,15,16) |
InChI Key |
JQUJZDNMLXNDKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12300327.png)
![10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine;sulfane](/img/structure/B12300328.png)
![[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine](/img/structure/B12300334.png)

![5,19-Dihydroxy-29-methoxy-9,23-dimethyl-8,16,22-trioxaheptacyclo[15.12.0.02,15.04,13.06,11.018,27.020,25]nonacosa-1(17),2(15),4(13),5,11,18,20(25),26,28-nonaene-3,7,14,21-tetrone](/img/structure/B12300348.png)
![4alpha,9-Epoxycevane-3beta,4,7alpha,14,15alpha,16beta,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate]](/img/structure/B12300368.png)

![[6-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2,2,3a-trimethyl-6,6a-dihydro-4H-furo[3,4-d][1,3]dioxol-4-yl]methanol](/img/structure/B12300381.png)
![2-Amino-6-hydroxy-5-[(2-oxo-2-pyridin-3-ylethyl)amino]-1,3-diazinan-4-one](/img/structure/B12300384.png)

![(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-YL)boronic acid](/img/structure/B12300393.png)
